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Compound of Interest

Compound Name: MI-503

Cat. No.: B609026

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of MI-503's performance against other epigenetic targets, supported by
available experimental data.

MI-503 is a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia
(MLL) protein-protein interaction.[1][2] This interaction is critical for the oncogenic activity of
MLL fusion proteins, which are drivers of a particularly aggressive subset of acute leukemias.
[3] MI-503 functions by binding to Menin, thereby disrupting its interaction with MLL and
inhibiting the recruitment of the MLL complex to its target genes. This leads to the
downregulation of key downstream targets such as HOXA9 and MEIS1, which are essential for
leukemogenesis.[3][4][5]

Potency and On-Target Activity of MI-503

MI-503 demonstrates high potency in disrupting the Menin-MLL interaction, with reported IC50
values in the low nanomolar range. This potent on-target activity translates to effective growth
inhibition of human leukemia cell lines harboring MLL translocations, while exhibiting minimal
effects on cells without these rearrangements, highlighting its selectivity.[1]

Table 1: In Vitro Potency of MI-503 Against the Menin-
MLL Interaction
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Target Assay Type IC50 (nM) Reference
) ) Fluorescence
Menin-MLL Interaction o 14.7 [1]
Polarization

Table 2: Cellular Activity of MI-503 in MLL-Rearranged
Non-MLL-E | L eukemia Cell Lj

Cell Line MLL Status GI50 Reference
MV4:11 MLL-AF4 250 - 570 nM range [1]
MOLM-13 MLL-AF9 250 - 570 nM range [1]
KOPN-8 MLL-ENL 250 - 570 nM range [1]
SEM MLL-AF4 250 - 570 nM range [1]
HL-60 No MLL translocation Minimal effect [1]
NB4 No MLL translocation Minimal effect [1]
Jurkat No MLL translocation Minimal effect [1]

Specificity Profile Against Other Epigenetic Targets

A comprehensive, quantitative specificity profile of MI-503 against a broad panel of other
epigenetic targets (e.g., various histone methyltransferases, demethylases, acetyltransferases,
and deacetylases) with corresponding IC50 values is not readily available in the public domain.
However, existing data strongly supports the cellular selectivity of MI-503 for MLL-rearranged
leukemias. One study presented a selectivity profile for MI-503 and the related compound BAY-
155 against a panel of "safety pharmacology relevant proteins," where at a concentration of 10
uM, MI-503 showed minimal inhibition of a wide range of off-targets, suggesting a high degree
of selectivity.[3] The lack of broad enzymatic screening data is a current limitation in fully
assessing the off-target profile of MI-503 against other epigenetic regulators.

Experimental Protocols
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Fluorescence Polarization (FP) Assay for Menin-MLL
Interaction

This biochemical assay is used to measure the in vitro potency of inhibitors disrupting the
Menin-MLL protein-protein interaction.

Principle: The assay relies on the change in the polarization of fluorescently labeled MLL
peptide upon binding to the Menin protein. When the small, fluorescently labeled MLL peptide
is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon
binding to the larger Menin protein, its tumbling is restricted, leading to an increase in
fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in
polarization, which can be measured to determine the inhibitor's IC50 value.

Detailed Methodology:
e Reagents:
o Purified, full-length human Menin protein.

o A short MLL-derived peptide (e.g., MLL4-15) labeled with a fluorophore (e.g., Fluorescein
or TAMRA).

o Assay Buffer: Phosphate-buffered saline (PBS) containing a non-specific protein (e.g.,
0.01% Bovine Serum Albumin) and a detergent (e.g., 0.01% Tween-20) to prevent non-
specific binding and aggregation.

o MI-503 or other test compounds serially diluted in DMSO.
e Procedure:

o A fixed concentration of the fluorescently labeled MLL peptide and Menin protein are
incubated together in the assay buffer in a microplate well to allow for binding to reach
equilibrium.

o Serial dilutions of MI-503 (or control compounds) are added to the wells.
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o The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to
allow the inhibitor to compete with the labeled peptide for binding to Menin.

o The fluorescence polarization of each well is measured using a plate reader equipped with
appropriate excitation and emission filters.

o Data Analysis:

o The percentage of inhibition is calculated for each inhibitor concentration relative to the
controls (no inhibitor and no Menin).

o The IC50 value is determined by fitting the concentration-response data to a sigmoidal
dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

CETSA is a biophysical method used to verify the engagement of a drug with its target protein
in a cellular environment.

Principle: The binding of a ligand (e.g., MI-503) to its target protein (Menin) generally increases
the thermal stability of the protein. When cells are heated, proteins begin to denature and
aggregate. The presence of a stabilizing ligand will result in more of the target protein
remaining in its soluble, native state at higher temperatures.

Detailed Methodology:
o Cell Culture and Treatment:
o Culture cells of interest (e.g., an MLL-rearranged leukemia cell line) to a suitable density.

o Treat the cells with MI-503 at various concentrations or a vehicle control (DMSO) for a
specified time.

e Thermal Challenge:

o Harvest the cells and resuspend them in a suitable buffer.
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o Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures
using a thermal cycler. A temperature gradient is used to determine the melting curve of
the target protein.

e Cell Lysis and Fractionation:
o Lyse the cells by freeze-thaw cycles or other appropriate methods.

o Separate the soluble protein fraction from the precipitated, denatured proteins by
centrifugation at high speed.

o Protein Detection and Analysis:
o Collect the supernatant containing the soluble proteins.

o The amount of soluble Menin protein at each temperature is quantified by a protein
detection method, typically Western blotting using an anti-Menin antibody.

o The intensity of the bands is quantified, and the data is plotted as the fraction of soluble
protein versus temperature to generate a melting curve. A shift in the melting curve to a
higher temperature in the presence of MI-503 indicates target engagement.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of MI-503 is the disruption of the Menin-MLL interaction,
which has well-defined downstream consequences on gene expression and cellular phenotype
in MLL-rearranged leukemias.
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Caption: MI-503 disrupts the Menin-MLL1 interaction, inhibiting leukemogenesis.

The experimental workflow to assess the specificity and efficacy of MI-503 typically involves a
multi-step process, starting from biochemical assays to cellular and in vivo models.
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Caption: Experimental workflow for characterizing MI-503's specificity and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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